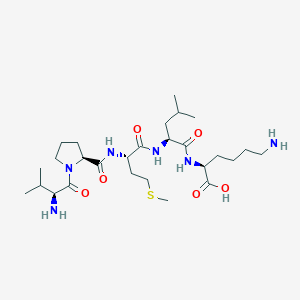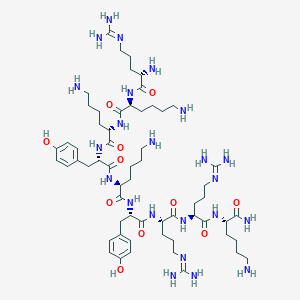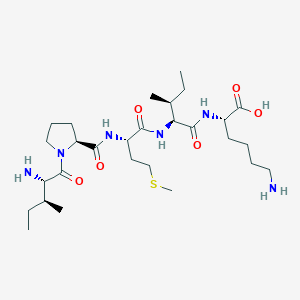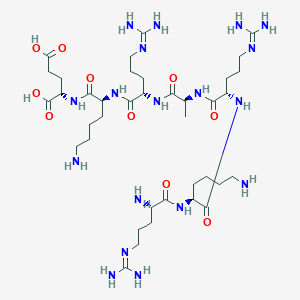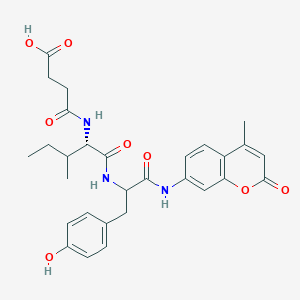
琥珀酰-亮氨酸-酪氨酸-氨甲酰甲基香豆素
描述
琥珀酰-亮氨酸-酪氨酸-AMC,也称为N-(3-羧基-1-氧代丙基)-L-亮氨酰-N-(4-甲基-2-氧代-2H-1-苯并吡喃-7-基)-L-酪氨酰胺,是一种主要用于生物化学研究的荧光底物。它是半胱氨酸蛋白酶,包括钙蛋白酶I和II以及木瓜蛋白酶的底物。 该化合物用于测定20S蛋白酶体的胰凝乳蛋白酶样肽酶活性 .
科学研究应用
琥珀酰-亮氨酸-酪氨酸-AMC由于其作为荧光底物的特性,广泛应用于科学研究。它的一些应用包括:
生物化学: 用于研究蛋白酶(如钙蛋白酶I和II以及木瓜蛋白酶)的活性.
细胞生物学: 用于测定细胞裂解物中蛋白酶体活性的测定.
医学: 用于研究蛋白酶在癌症和神经退行性疾病等疾病中的作用.
工业: 应用于蛋白酶抑制剂和其他治疗剂的开发.
作用机制
琥珀酰-亮氨酸-酪氨酸-AMC通过作为特定蛋白酶的底物发挥作用。在酶促切割后,该化合物释放7-氨基-4-甲基香豆素(AMC),它会发出荧光,从而可以定量蛋白酶活性。 分子靶标包括参与细胞凋亡和蛋白质降解等各种细胞过程的钙蛋白酶I和II以及木瓜蛋白酶 .
生化分析
Biochemical Properties
Suc-Leu-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpain I and II, and papain, another cysteine protease . The nature of these interactions involves the hydrolysis of Suc-Leu-Tyr-AMC by these enzymes, releasing a highly fluorescent 7-amino-4-methylcoumarin (AMC) part .
Cellular Effects
The effects of Suc-Leu-Tyr-AMC on various types of cells and cellular processes are profound. It influences cell function by serving as a substrate for proteasomal enzymatic activity. This activity is crucial for the degradation of intracellular proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Suc-Leu-Tyr-AMC at the molecular level involves its cleavage by specific enzymes. For instance, calpain I and II hydrolyze Suc-Leu-Tyr-AMC, releasing the AMC part . This process is crucial for the measurement of the chymotrypsin-like peptidase activity of the 20S proteasome .
Metabolic Pathways
Suc-Leu-Tyr-AMC is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as calpain I and II, and papain, which are crucial components of these pathways .
Subcellular Localization
The subcellular localization of Suc-Leu-Tyr-AMC is likely to be influenced by the location of the enzymes it interacts with. As a substrate for proteasomal enzymatic activity, it may be localized to the proteasome, which is present in the nucleus and the cytoplasm of cells .
准备方法
合成路线和反应条件
琥珀酰-亮氨酸-酪氨酸-AMC的合成涉及N-琥珀酰-L-亮氨酸和L-酪氨酸与7-氨基-4-甲基香豆素的偶联。反应通常在有机溶剂如二甲基甲酰胺(DMF)中,在二环己基碳二酰亚胺(DCC)和N-羟基琥珀酰亚胺(NHS)等偶联剂的存在下进行。 反应条件必须严格控制,以确保形成所需产物 .
工业生产方法
琥珀酰-亮氨酸-酪氨酸-AMC的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动肽合成仪,以确保高产率和纯度。 然后使用高效液相色谱(HPLC)等技术对产物进行纯化,并通过质谱和核磁共振(NMR)光谱进行表征 .
化学反应分析
反应类型
琥珀酰-亮氨酸-酪氨酸-AMC主要经历蛋白酶催化的水解反应。 肽酰-7-氨基键的水解释放出高度荧光的7-氨基-4-甲基香豆素(AMC)部分 .
常用试剂和条件
主要产物
琥珀酰-亮氨酸-酪氨酸-AMC水解形成的主要产物是7-氨基-4-甲基香豆素(AMC),它表现出强烈的荧光,并用于定量蛋白酶活性 .
相似化合物的比较
类似化合物
琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-AMC: 另一种用于类似应用的荧光底物,但具有不同的肽序列.
Cbz-亮氨酸-亮氨酸-亮氨酸-AMC: 具有不同保护基团的蛋白酶体活性测定底物.
独特性
琥珀酰-亮氨酸-酪氨酸-AMC由于其特定的肽序列及其能够作为多种蛋白酶的底物而独一无二。 其高灵敏度和特异性使其成为生物化学和医学研究中宝贵的工具 .
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYLNECMTVNMSO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-20-1 | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" interchangeably. Are these the same compound?
A1: Yes, "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" both refer to the same compound: N-succinyl-Leu-Tyr-7-amidomethylcoumarin. "LY" is a shorthand notation for the amino acids Leucine (L) and Tyrosine (Y) within the peptide sequence.
Q2: The papers discuss a bacterial protease called ClpP. How is Suc-LY-AMC used to study ClpP?
A3: ClpP is a protease found in bacteria, and its activity can be modulated by various factors. Suc-LY-AMC has been used as a tool to measure the activity of ClpP under different conditions. For example, researchers have used Suc-LY-AMC to study how the binding of small molecules, such as acyldepsipeptide antibiotics (ADEPs), affects ClpP activity. [, ] By measuring the rate of Suc-LY-AMC cleavage in the presence and absence of these molecules, researchers can gain insights into the mechanism of ClpP regulation.
Q3: One of the papers focuses on tamarixetin, a flavonoid compound, and its interaction with ClpP. What role does Suc-LY-AMC play in this research?
A4: The study investigating tamarixetin utilized Suc-LY-AMC to assess the compound's inhibitory effect on the ClpP protease. [] By measuring the rate of Suc-LY-AMC cleavage in the presence of varying concentrations of tamarixetin, researchers were able to determine the IC50 value, a measure of the compound's potency in inhibiting ClpP activity. This study identified tamarixetin as a potential inhibitor of ClpP, suggesting its potential as a starting point for developing new antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


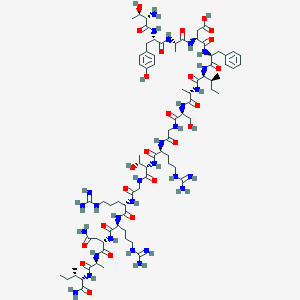
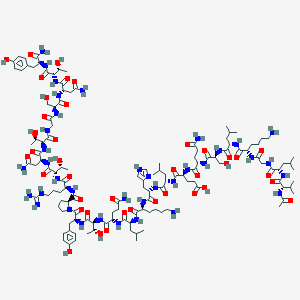
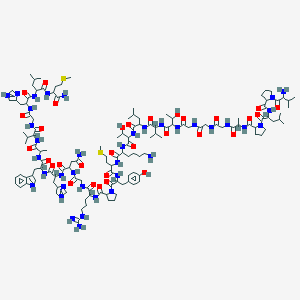
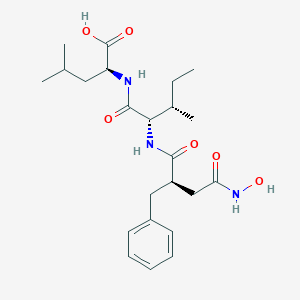
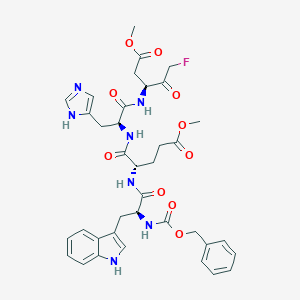

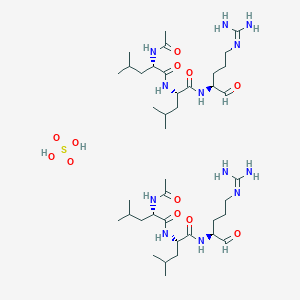
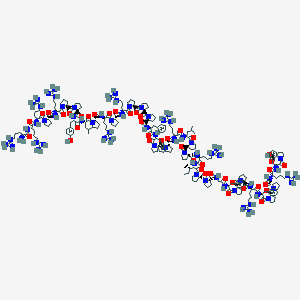
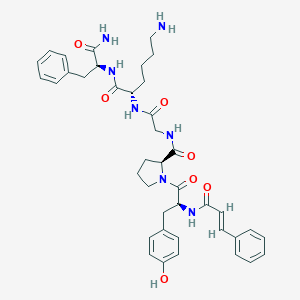
![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)
